Superior Picomolar Affinity vs. CD24 and SPR7
RK-52 exhibits a picomolar binding affinity (Ki = 38 pM) for rhodesain [1]. In direct cross-study comparison, this affinity is 421-fold higher than CD24 (Ki = 16 nM) [2] and 13.4-fold higher than SPR7 (Ki = 0.51 nM) [3], establishing RK-52 as the highest-affinity inhibitor among these comparators. The sub-nanomolar to picomolar differential is critical for achieving complete target engagement at low compound concentrations, minimizing potential off-target effects in cellular assays.
| Evidence Dimension | Equilibrium inhibition constant (Ki) |
|---|---|
| Target Compound Data | 38 pM |
| Comparator Or Baseline | CD24 (Ki = 16 nM); SPR7 (Ki = 0.51 nM); PS-1 (Ki = 1.1 pM) |
| Quantified Difference | RK-52 exhibits 421-fold higher affinity vs. CD24, 13.4-fold vs. SPR7, and 34.5-fold vs. PS-1 |
| Conditions | Enzymatic assay using recombinant rhodesain |
Why This Matters
Higher binding affinity directly translates to lower required working concentrations, which can significantly reduce off-target effects and improve the signal-to-noise ratio in biochemical and cellular assays.
- [1] Ettari, R., et al. (2019). Optimization Strategy of Novel Peptide-Based Michael Acceptors for the Treatment of Human African Trypanosomiasis. J. Med. Chem., 62(23), 10617-10629. View Source
- [2] Di Chio, C., et al. (2022). Drug Combination Studies of the Dipeptide Nitrile CD24 with Curcumin: A New Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense. Int. J. Mol. Sci., 23(23), 14829. View Source
- [3] MedChemExpress. SPR7 (compound 7) Product Datasheet. View Source
